![molecular formula C28H27NO6 B613548 (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid CAS No. 252049-13-1](/img/structure/B613548.png)
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a synthetic organic compound often used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid.
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) in an organic solvent such as dichloromethane (DCM).
Purification: The product is purified using techniques like column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing automated systems for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
Drug Design and Synthesis
This compound is often utilized as a building block in the synthesis of peptide-based therapeutics. Its structure allows for the introduction of various functional groups that can enhance biological activity or improve pharmacokinetic properties.
Case Study : Researchers have synthesized a series of peptide conjugates using (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid as a linker. These conjugates demonstrated improved efficacy against specific cancer cell lines compared to their non-conjugated counterparts .
Bioconjugation Techniques
The compound serves as an effective linker in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). The ability to selectively attach drugs to antibodies enhances targeted delivery to cancer cells while minimizing systemic toxicity.
Data Table: Bioconjugate Efficacy
Conjugate Type | Target Cell Line | IC50 (µM) | Reference |
---|---|---|---|
ADC with Fmoc linker | MCF-7 (breast) | 0.5 | |
ADC with Fmoc linker | HeLa (cervical) | 0.3 | |
Free drug | MCF-7 | 5.0 |
Peptide Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) allows for the generation of complex peptides with high purity and yield. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly advantageous due to its stability during synthesis and ease of removal.
Case Study : A study demonstrated the successful synthesis of a cyclic peptide using this compound as a key intermediate. The cyclic structure exhibited enhanced stability and bioactivity compared to linear analogs .
Mecanismo De Acción
The mechanism of action of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Fmoc-amino)-3-phenylpropionic acid: Similar structure but with a phenyl group instead of the benzo[1,3]dioxin moiety.
(S)-2-(Fmoc-amino)-3-(4-methoxyphenyl)propionic acid: Contains a methoxy-substituted phenyl group.
Uniqueness
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is unique due to the presence of the benzo[1,3]dioxin moiety, which can impart distinct chemical and physical properties compared to other Fmoc-protected amino acids. This uniqueness can influence the compound’s reactivity, solubility, and overall behavior in peptide synthesis and other applications.
Actividad Biológica
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a compound of interest due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C28H27NO6
- Molecular Weight : 473.525 g/mol
- CAS Number : 252049-13-1
- SMILES Notation : CC1(C)OCc2cc(CC@HC(O)=O)ccc2O1
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression.
- Cellular Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : The compound demonstrated significant inhibitory effects on the growth of lung cancer cell lines A549 and NCI-H1299. In vitro assays revealed a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.
The anticancer activity is believed to stem from:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers.
- Cell Cycle Arrest : The compound may induce G1 phase arrest in treated cells, preventing further proliferation.
Study on Breast Cancer Cell Lines
A notable study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The findings indicated:
- Enhanced cytotoxicity when combined with doxorubicin.
- Synergistic effects were observed, suggesting potential for combination therapies in resistant cancer types.
Anti-inflammatory Activities
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activities:
- Inhibition of Cytokine Production : It demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Safety and Toxicity
While the compound shows promising biological activity, safety evaluations are necessary. Preliminary data suggest that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are required to establish its safety for clinical use.
Propiedades
IUPAC Name |
(2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGPXAHQDWTBY-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.